2-((3-Phenylpropoxy)imino)butanoic acid
Description
2-((3-Phenylpropoxy)imino)butanoic acid is a structurally unique compound featuring a butanoic acid backbone substituted with a phenylpropoxy-imino group. The imino group (NH connected via a double bond) forms an oxime ether linkage with the 3-phenylpropoxy chain, which consists of a three-carbon alkyl spacer terminated by a phenyl ring.
Properties
CAS No. |
129393-59-5 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2E)-2-(3-phenylpropoxyimino)butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-12(13(15)16)14-17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)/b14-12+ |
InChI Key |
TVHDNHNLJMQXMI-WYMLVPIESA-N |
SMILES |
CCC(=NOCCCC1=CC=CC=C1)C(=O)O |
Isomeric SMILES |
CC/C(=N\OCCCC1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CCC(=NOCCCC1=CC=CC=C1)C(=O)O |
Synonyms |
BM 13,677 BM 13677 BM-13677 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BM-13677 involves the reaction of 3-bromo-4-methoxyaniline with propane-2-sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of BM-13677 would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
BM-13677 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BM-13677 has been primarily researched for its potential use in treating diabetes mellitus due to its enzyme inhibitory properties . . Additionally, its chemical structure makes it a useful intermediate in organic synthesis, allowing for the creation of various derivatives for further research.
Mechanism of Action
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of this compound with Analogues
*Calculated for target compound using average atomic masses.
Table 2. Substituent Impact on Properties
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